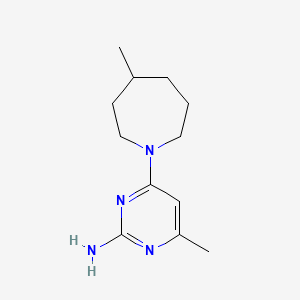

4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H20N4/c1-9-4-3-6-16(7-5-9)11-8-10(2)14-12(13)15-11/h8-9H,3-7H2,1-2H3,(H2,13,14,15) |

InChI Key |

FSCHBCONUGSMIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(CC1)C2=NC(=NC(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.

S-Methylation: Introduction of a methyl group to the sulfur atom.

Oxidation: Conversion of the methylthio group to a methylsulfonyl group.

Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion of methylthio groups to methylsulfonyl groups using oxidizing agents.

Substitution: Introduction of different substituents on the pyrimidine ring using reagents like halogens or alkyl groups.

Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.

Common reagents and conditions used in these reactions include dioxane, aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine has several scientific research applications, including:

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes in pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Ring Flexibility and Bioactivity

Key Observations :

- Electronic Effects : Aromatic substituents (e.g., pyridin-3-yl or phenyl) enhance π-π stacking interactions but reduce solubility compared to saturated rings like azepane or piperidine .

- Biological Activity : Azetidine-containing analogs (e.g., 13a) exhibit high affinity for histamine H3 receptors, suggesting that nitrogen-containing rings are critical for receptor agonism .

Physicochemical and Pharmacological Properties

- Melting Points : Azetidine derivatives (e.g., 13a: 204.7–206.5°C) exhibit higher melting points than piperidine/pyridine analogs, likely due to stronger hydrogen bonding from the compact 4-membered ring .

- Solubility : Saturated rings (azepane, piperidine) generally improve solubility in aqueous media compared to aromatic substituents, which is advantageous for drug bioavailability .

- Receptor Binding: The azetidine derivative 13a shows sub-nanomolar affinity for histamine H3 receptors, whereas phenyl-substituted analogs are more suited for non-polar interactions in pesticides .

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine, and how are intermediates validated?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs with pyrimidine cores are prepared by refluxing precursors (e.g., chloropyrimidines) with amines like 4-methylazepane in ethanol or DMF. Intermediates are validated using:

- Melting point analysis to confirm purity.

- H/C NMR spectroscopy to verify substituent integration and connectivity (e.g., distinguishing azepane proton environments) .

- Elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on:

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and torsional conformations (e.g., pyrimidine-azepane dihedral angles) .

- NMR chemical shift analysis to identify methyl groups on the azepane ring (δ ~1.2–1.5 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm) .

- Mass spectrometry for molecular ion ([M+H]) validation.

Q. What in vitro assays are recommended for initial biological screening of this compound?

Answer:

- Antiproliferative assays (e.g., MTT/PrestoBlue) against leukemia cell lines (e.g., K562, HL-60) to assess IC values .

- Enzyme inhibition studies (e.g., kinases, cholinesterases) using fluorometric or colorimetric substrates.

- Dose-response curves to establish potency thresholds and structure-activity relationships (SAR).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

- Quantum chemical calculations (e.g., DFT) model reaction pathways to predict energy barriers and intermediate stability .

- Information science tools cluster experimental data (e.g., solvent polarity, temperature) to identify optimal reaction conditions, reducing trial-and-error iterations .

- Transition state analysis identifies steric/electronic bottlenecks in azepane-pyrimidine coupling .

Q. How to construct a 3D-QSAR model for derivatives of this compound targeting antileukemic activity?

Answer:

- Data curation : Compile IC values and structural descriptors (e.g., logP, polar surface area) from analogs .

- Molecular alignment : Align derivatives using common pyrimidine-azepane scaffolds in software like CoMFA/CoMSIA.

- Partial Least Squares (PLS) regression correlates steric/electrostatic fields with activity. Validate via leave-one-out cross-validation (Q > 0.5) .

Q. What advanced techniques resolve crystallographic ambiguities in derivatives of this compound?

Answer:

- High-resolution X-ray diffraction (≤0.8 Å resolution) with synchrotron radiation refines disordered azepane conformers .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) influencing packing .

- DFT-optimized geometries benchmark experimental bond lengths/angles to detect crystallographic artifacts .

Q. How to address contradictions in reported biological activity data across studies?

Answer:

- Reproducibility protocols : Standardize cell lines, assay conditions (e.g., serum concentration, incubation time).

- Meta-analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., substituent electronegativity) driving activity discrepancies .

- Proteomics profiling : Compare target engagement (e.g., phosphoproteomics) to confirm on-/off-target effects.

Q. What strategies improve SAR insights for azepane-pyrimidine derivatives?

Answer:

- Bioisosteric replacement : Substitute azepane with piperidine or morpholine to assess ring size/rigidity effects .

- Free-Wilson analysis : Deconstruct substituent contributions (e.g., 4-methyl vs. 4-fluoro phenyl groups) to activity .

- Molecular dynamics simulations track ligand-receptor binding stability (e.g., kinase ATP pockets) over 100-ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.